N-[(3-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide
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Description
N-[(3-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a useful research compound. Its molecular formula is C27H25ClN4O3S and its molecular weight is 521.03. The purity is usually 95%.
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Biological Activity
N-[(3-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article explores its structure, synthesis, biological activity, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C27H25ClN4O3S
- Molecular Weight: 521.0 g/mol
- CAS Number: 689770-36-3
The compound features a complex structure that includes a chlorophenyl moiety and a morpholino group attached to a tetrahydroquinazoline core. This structural complexity is believed to contribute to its biological activity.
Anticancer Properties
Studies indicate that compounds similar to this compound exhibit significant anticancer properties. For example:
-
Inhibition of Cancer Cell Proliferation:
- A related study showed that benzofuran derivatives exhibited IC50 values ranging from 1.48 µM to 68.9 µM against non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cell lines . This suggests that structural modifications similar to those in N-[...]-benzamide could enhance antiproliferative effects.
- Mechanism of Action:
Additional Biological Activities
Beyond anticancer effects, the compound's structure suggests potential activities against various biological targets:
- Antimicrobial Activity: Compounds with similar morpholino groups have been shown to possess antimicrobial properties.
- Enzyme Inhibition: The presence of the sulfonamide group may indicate potential as an enzyme inhibitor, which could be explored further in biochemical assays.
Study on Related Compounds
A comparative study on morpholino-substituted derivatives revealed that:
- Compounds with morpholino groups significantly enhanced cytotoxicity against cancer cell lines compared to their non-morpholino counterparts .
The study highlighted the importance of substituent effects on biological activity, emphasizing that the presence of functional groups like morpholines can lead to improved pharmacological profiles.
Compound | IC50 (µM) | Cell Line | Activity Type |
---|---|---|---|
4b | 1.48 | A549 | Antiproliferative |
15a | 2.52 | NCI-H23 | Apoptosis Induction |
16a | 1.50 | NCI-H23 | Apoptosis Induction |
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3S/c28-21-3-1-2-19(14-21)16-29-25(33)20-6-4-18(5-7-20)17-32-26(34)23-15-22(31-10-12-35-13-11-31)8-9-24(23)30-27(32)36/h1-9,14-15,23H,10-13,16-17H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOFVVYOXQLSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3C(=NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC(=CC=C5)Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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